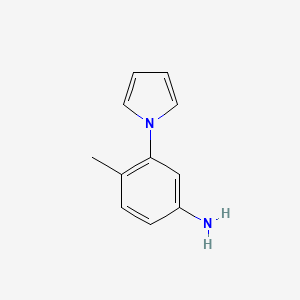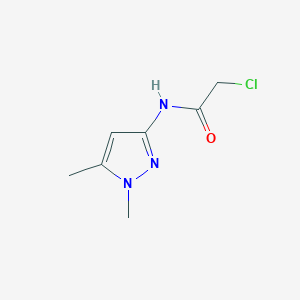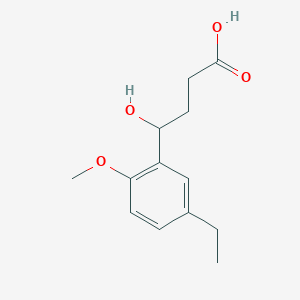![molecular formula C42H44CoN2O4 B1336397 Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate CAS No. 171200-71-8](/img/structure/B1336397.png)
Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate is a useful research compound. Its molecular formula is C42H44CoN2O4 and its molecular weight is 699.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Synthesis of Dinuclear Cobalt Complexes for Catalytic β-Enaminone Synthesis Research has demonstrated the successful synthesis and characterization of dinuclear cobalt complexes, which have been effectively used in the catalytic synthesis of β-enaminones from 1,3-dicarbonyl compounds and aliphatic amines under ambient conditions. These findings highlight the potential of cobalt complexes in facilitating important organic synthesis reactions (Filkale & Pathak, 2020).
Structural Studies and Reactivity
Investigations on Low-Spin Cobalt(II) Imido Complexes A study has focused on synthesizing and characterizing low-spin cobalt(II) imido complexes. These complexes exhibit unique reactivity, including nitrene-transfer reactions, highlighting the diverse chemical behaviors of cobalt complexes in various reactions (Liu, Du, & Deng, 2017).
Molecular Modeling and Kinetic Studies
Cobalt Complexes in Biomimetic Metalloenzyme Studies In a significant development, a cobalt complex was synthesized and characterized for its role in biomimetic oxidation reactions, akin to those performed by metalloenzymes. This research provides insights into the potential of cobalt complexes in mimicking biological processes and their applications in catalytic reactions (Elsayed, 2020).
Polymerization and Material Synthesis
Cobalt Precatalysts in Ethylene Polymerization Research has revealed the effectiveness of cobalt precatalysts in the polymerization of ethylene, leading to the production of polyethylenes with unique properties. These findings suggest the potential of cobalt complexes in advanced material synthesis and polymer production (Huang et al., 2016).
Eigenschaften
CAS-Nummer |
171200-71-8 |
|---|---|
Molekularformel |
C42H44CoN2O4 |
Molekulargewicht |
699.7 g/mol |
IUPAC-Name |
cobalt;3-hydroxy-2-[[2-[[3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C42H44N2O4.Co/c1-25-19-27(3)37(28(4)20-25)41(47)35(31(7)45)23-43-39(33-15-11-9-12-16-33)40(34-17-13-10-14-18-34)44-24-36(32(8)46)42(48)38-29(5)21-26(2)22-30(38)6;/h9-24,39-40,45-46H,1-8H3; |
InChI-Schlüssel |
KGAKDEKYDRRPEM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)/C(=C(/C=N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N=C/C(=C(\C4=C(C=C(C=C4C)C)C)/[O-])/C(=O)C)\C(=O)C)/[O-])C.[Co+2] |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C=NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC(=C(C4=C(C=C(C=C4C)C)C)[O-])C(=O)C)C(=O)C)[O-])C.[Co+2] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=C(C)O)C=NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC(=C(C)O)C(=O)C4=C(C=C(C=C4C)C)C)C.[Co] |
Piktogramme |
Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



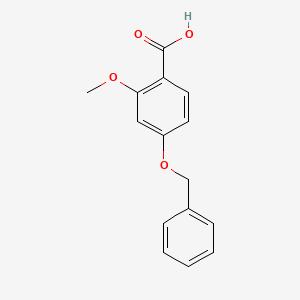




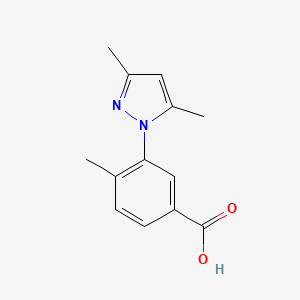
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
